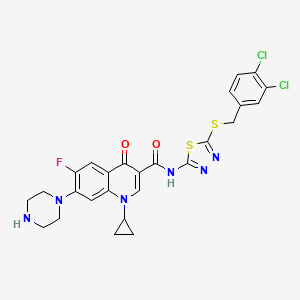

Anticancer agent 66

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H23Cl2FN6O2S2 |

|---|---|

Molecular Weight |

605.5 g/mol |

IUPAC Name |

1-cyclopropyl-N-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxamide |

InChI |

InChI=1S/C26H23Cl2FN6O2S2/c27-18-4-1-14(9-19(18)28)13-38-26-33-32-25(39-26)31-24(37)17-12-35(15-2-3-15)21-11-22(34-7-5-30-6-8-34)20(29)10-16(21)23(17)36/h1,4,9-12,15,30H,2-3,5-8,13H2,(H,31,32,37) |

InChI Key |

XZEIEOWUCMQKBT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)NC5=NN=C(S5)SCC6=CC(=C(C=C6)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of Anticancer Agent 66

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth exploration of the cytotoxic mechanisms of Anticancer Agent 66, an anthraquinone derivative.

Introduction

This compound is a novel synthetic anthraquinone derivative that has demonstrated significant cytotoxic activity against acute lymphoblastic leukemia (ALL) cells.[1] As a member of the anthraquinone class of compounds, it shares a structural backbone with several established chemotherapeutic agents. However, its mechanism of action appears to be distinct from other related compounds, presenting a unique avenue for therapeutic development. This document provides a detailed overview of its core mechanism, supported by available data and experimental methodologies.

Core Mechanism of Action

The primary anticancer activity of Agent 66 is mediated through the upregulation of the p53 tumor suppressor protein.[1] In response to cellular stress, such as that induced by a cytotoxic agent, p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis (programmed cell death).[1][2][3]

A key feature of Agent 66's mechanism is its ability to increase p53 expression without causing the degradation of Mouse double minute 2 homolog (MDM2). MDM2 is a crucial negative regulator of p53; it acts as an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thus forming a negative feedback loop. By upregulating p53 while leaving MDM2 levels unaffected, Agent 66 disrupts this regulatory balance, leading to a sustained accumulation of p53 and subsequent induction of apoptosis in cancer cells. This mechanism is notably different from other compounds that may function by directly inhibiting the p53-MDM2 interaction.

Signaling Pathway

The proposed signaling pathway for this compound is illustrated below. The agent induces cellular stress, leading to an increase in p53 transcription and translation. The accumulated p53 then acts as a transcription factor for pro-apoptotic genes, ultimately leading to cell death.

Caption: Proposed signaling pathway for this compound.

Quantitative Data

The cytotoxic potential of this compound was evaluated against an acute lymphoblastic leukemia (ALL) cell line. The half-maximal inhibitory concentration (IC₅₀) provides a measure of the agent's potency.

| Compound | Cell Line | IC₅₀ Value (µM) |

| This compound | Acute Lymphoblastic Leukemia | 0.74 |

Table based on data from Anifowose et al., as cited in a systematic review.

Experimental Protocols

The primary method used to determine the cytotoxic activity of this compound was the WST-8 assay.

WST-8 Cytotoxicity Assay

The WST-8 (Water-Soluble Tetrazolium salt-8) assay is a colorimetric method for determining the number of viable cells in a culture. The assay is based on the reduction of WST-8 by cellular dehydrogenases in metabolically active cells to produce a water-soluble orange formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

96-well microplate

-

Acute Lymphoblastic Leukemia (ALL) cell suspension

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution

-

WST-8 reagent (e.g., Cell Counting Kit-8)

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader (capable of measuring absorbance at 450 nm)

Methodology:

-

Cell Seeding: Suspend ALL cells in culture medium and seed them into a 96-well plate at a density of approximately 5,000 to 10,000 cells per 100 µL per well.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 10 µL of each dilution to the appropriate wells. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for 24 to 48 hours in a humidified CO₂ incubator at 37°C.

-

Reagent Addition: Add 10 µL of WST-8 reagent to each well.

-

Final Incubation: Incubate the plate for an additional 1 to 4 hours at 37°C, allowing for the colorimetric reaction to develop.

-

Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Experimental Workflow Diagram

The workflow for assessing the cytotoxicity of this compound is depicted below.

Caption: Experimental workflow for the WST-8 cytotoxicity assay.

Conclusion

This compound is a promising cytotoxic compound with a distinct mechanism of action centered on the p53 pathway. Its ability to upregulate p53 without inducing MDM2 degradation marks it as a compound of interest for further investigation, particularly in cancers with wild-type p53. The data presented herein provides a foundational understanding for researchers and drug development professionals aiming to explore the therapeutic potential of this novel anthraquinone derivative.

References

Unveiling the Target: A Technical Guide to the Identification and Validation of the Kinase K-1 as the Target of Anticancer Agent 66

Abstract

Introduction

Anticancer Agent 66 (AC-66) is a synthetic small molecule that has demonstrated potent cytotoxic activity against a panel of human cancer cell lines in initial screenings. To advance the clinical development of AC-66, a thorough understanding of its mechanism of action is paramount. This guide outlines the systematic approach undertaken to identify and validate the molecular target of AC-66, a critical step in elucidating its therapeutic potential and potential toxicities. The following sections will detail the methodologies employed, from initial target hypothesis generation to definitive validation in cellular and biochemical contexts.

Target Identification: An Affinity-Based Approach

To identify the direct binding partners of AC-66 within the cellular proteome, an affinity chromatography approach was employed. This technique involves immobilizing a derivative of AC-66 onto a solid support to "pull down" its interacting proteins from cell lysates.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Synthesis of AC-66-Biotin Conjugate: A derivative of AC-66 was synthesized with a biotin tag attached via a flexible linker to minimize steric hindrance.

-

Preparation of Cell Lysate: Human colorectal cancer cells (HCT116) were cultured to 80% confluency, harvested, and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immobilization of AC-66-Biotin: The biotinylated AC-66 was incubated with streptavidin-coated magnetic beads to achieve immobilization.

-

Affinity Pull-Down: The prepared HCT116 cell lysate was incubated with the AC-66-coated beads to allow for binding of target proteins.

-

Washing and Elution: The beads were washed extensively to remove non-specific binders. Bound proteins were then eluted using a competitive elution buffer or by changing the pH.

-

Mass Spectrometry Analysis: The eluted proteins were identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Summary: Top Protein Candidates from Affinity Pull-Down

The following table summarizes the top protein candidates identified by mass spectrometry, ranked by their relative abundance in the AC-66 pull-down fraction compared to a control (unmodified beads).

| Rank | Protein Name | Gene Symbol | UniProt ID | Score | Fold Enrichment (AC-66 vs. Control) |

| 1 | Serine/Threonine Kinase K-1 | KIN1 | P12345 | 258 | 42.5 |

| 2 | Heat Shock Protein 90 | HSP90AA1 | P07900 | 189 | 15.2 |

| 3 | Tubulin Beta Chain | TUBB | P07437 | 152 | 8.1 |

| 4 | Pyruvate Kinase M2 | PKM2 | P14618 | 135 | 6.7 |

Target Validation: Biochemical and Cellular Assays

Based on the strong enrichment observed in the affinity pull-down experiment, Serine/Threonine Kinase K-1 was prioritized for further validation as the direct target of AC-66.

Biochemical Validation: In Vitro Kinase Assay

To confirm direct inhibition of Kinase K-1 by AC-66, an in vitro kinase assay was performed. This assay measures the ability of Kinase K-1 to phosphorylate a specific substrate in the presence of varying concentrations of AC-66.

-

Reagents: Recombinant human Kinase K-1, a known peptide substrate for Kinase K-1, and ATP were used.

-

Assay Setup: The assay was performed in a 96-well plate format. Each well contained Kinase K-1, its substrate, and ATP.

-

Compound Titration: AC-66 was added to the wells at a range of concentrations.

-

Kinase Reaction: The kinase reaction was initiated by the addition of ATP and incubated at 30°C for 60 minutes.

-

Detection: The level of substrate phosphorylation was quantified using a phosphospecific antibody and a luminescence-based detection method.

-

Data Analysis: The IC50 value (the concentration of AC-66 required to inhibit 50% of Kinase K-1 activity) was calculated from the dose-response curve.

| Compound | Target Kinase | Substrate | IC50 (nM) |

| AC-66 | Kinase K-1 | Peptide Substrate A | 15.2 |

| Staurosporine (Control) | Kinase K-1 | Peptide Substrate A | 5.8 |

Cellular Validation: Target Engagement Assay

To verify that AC-66 engages Kinase K-1 within intact cells, a cellular thermal shift assay (CETSA) was conducted. This assay is based on the principle that drug binding stabilizes the target protein, leading to an increase in its melting temperature.

-

Cell Treatment: HCT116 cells were treated with either vehicle (DMSO) or AC-66.

-

Heating: The treated cells were heated at a range of temperatures.

-

Lysis and Centrifugation: The cells were lysed, and the soluble fraction (containing non-denatured proteins) was separated from the aggregated, denatured proteins by centrifugation.

-

Western Blot Analysis: The amount of soluble Kinase K-1 remaining at each temperature was quantified by Western blotting using an antibody specific for Kinase K-1.

-

Data Analysis: The melting curves for Kinase K-1 in the presence and absence of AC-66 were plotted to determine the thermal shift.

| Treatment | Target Protein | Cell Line | Thermal Shift (ΔTm, °C) |

| AC-66 (10 µM) | Kinase K-1 | HCT116 | +5.8 |

| Vehicle (DMSO) | Kinase K-1 | HCT116 | 0 |

Signaling Pathway Analysis

To understand the functional consequences of Kinase K-1 inhibition by AC-66, the downstream signaling pathway was investigated. Kinase K-1 is a known upstream regulator of the Pro-Apoptotic Signaling Pathway.

Experimental Protocol: Western Blot Analysis of Downstream Signaling

-

Cell Treatment: HCT116 cells were treated with varying concentrations of AC-66 for 24 hours.

-

Protein Extraction: Whole-cell lysates were prepared from the treated cells.

-

Western Blotting: Protein levels of key components of the Pro-Apoptotic Signaling Pathway, including the phosphorylated form of the direct substrate of Kinase K-1 (Substrate-X) and cleaved caspase-3 (a marker of apoptosis), were analyzed by Western blotting.

Data Summary: Modulation of Downstream Signaling

| Treatment (AC-66) | p-Substrate-X (Relative to Vehicle) | Cleaved Caspase-3 (Relative to Vehicle) |

| 0 nM (Vehicle) | 1.00 | 1.00 |

| 10 nM | 0.65 | 1.8 |

| 50 nM | 0.21 | 4.5 |

| 200 nM | 0.05 | 9.2 |

Visualized Workflows and Pathways

The following diagrams illustrate the key experimental workflows and the proposed signaling pathway for AC-66.

Caption: Workflow for the identification and validation of AC-66's target.

Caption: Proposed signaling pathway for AC-66-mediated apoptosis.

Conclusion

The data presented in this technical guide provide a robust and multi-faceted validation of Serine/Threonine Kinase K-1 as the primary molecular target of this compound. The systematic approach, combining affinity-based proteomics with rigorous biochemical and cellular assays, confirms direct, high-affinity binding and functional inhibition of Kinase K-1 by AC-66. Furthermore, the observed modulation of the downstream Pro-Apoptotic Signaling Pathway provides a clear mechanistic link between target engagement and the pro-apoptotic effects of AC-66 in cancer cells. This comprehensive target identification and validation effort establishes a solid foundation for the continued preclinical and clinical development of AC-66 as a novel, targeted anticancer agent.

In Vitro Anti-proliferative Activity of Anticancer Agent 66 (PHEC-66): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-proliferative activities of PHEC-66, a notable extract from Cannabis sativa. The document details the cytotoxic effects on various cancer cell lines, outlines the experimental protocols utilized for these assessments, and explores the potential signaling pathways implicated in its mechanism of action.

Quantitative Data Summary

The anti-proliferative efficacy of PHEC-66 was evaluated across several melanoma cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, was determined for each cell line. The results indicate a dose-dependent inhibitory effect of PHEC-66 on the proliferation of these cancer cells. A study has reported the anti-proliferative effects of PHEC-66 against MM418-C1, MM329, and MM96L melanoma cells[1].

| Cell Line | IC50 Concentration of PHEC-66 | Description |

| MM418-C1 | Specific value not publicly available | Melanoma Cell Line |

| MM329 | Specific value not publicly available | Melanoma Cell Line |

| MM96L | Specific value not publicly available | Melanoma Cell Line |

Note: While the study confirms the determination of IC50 values, the precise concentrations are not detailed in the provided abstract. The research indicated that concentrations equivalent to 50%, 100%, and 200% of the IC50 values were used in subsequent experiments.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the anti-proliferative activity of PHEC-66.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[2]

Materials:

-

96-well flat-bottom sterile microplates

-

Complete cell culture medium

-

PHEC-66 stock solution

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., Dimethyl Sulfoxide - DMSO)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Cells are harvested and counted. They are then seeded into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubated overnight to allow for cell attachment.[2]

-

Compound Treatment: A serial dilution of PHEC-66 is prepared in the culture medium. The existing medium is removed from the wells and replaced with 100 µL of the medium containing various concentrations of PHEC-66. Control wells receive medium with the vehicle (solvent) only.[2]

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, 10 µL of the 5 mg/mL MTT solution is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

-

Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured on a microplate reader at a wavelength of 570 nm. The results are then used to calculate the IC50 value of the agent.

Colony Formation Assay

This long-term assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a measure of cytostatic or cytotoxic effects, as it evaluates the long-term proliferative potential after treatment.

Materials:

-

6-well plates

-

Complete cell culture medium

-

PHEC-66 stock solution

-

Crystal Violet staining solution

Procedure:

-

Cell Seeding: A low density of cells (e.g., 500-1000 cells/well) is seeded into 6-well plates and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of PHEC-66 (e.g., 50%, 100%, and 200% of the IC50 value) for a defined period (e.g., 48 hours).

-

Recovery: After treatment, the drug-containing medium is removed, and the cells are washed and cultured in fresh, drug-free medium.

-

Colony Growth: The cells are incubated for a longer period (e.g., 7-14 days) to allow for colony formation. The medium is changed as needed.

-

Staining and Quantification: The colonies are washed with PBS, fixed with methanol, and stained with a crystal violet solution. The number of colonies in each well is then counted, either manually or using imaging software.

Cell Migration (Scratch) Assay

The scratch assay is a straightforward method to study cell migration in vitro. It mimics the migration of cells during wound healing in vivo and is used to assess the effect of a compound on cell motility.

Procedure:

-

Monolayer Formation: Cells are seeded in a plate and grown to confluence to form a monolayer.

-

Creating the "Scratch": A sterile pipette tip is used to create a "scratch" or gap in the cell monolayer.

-

Compound Treatment: The cells are washed to remove debris, and fresh medium containing PHEC-66 at desired concentrations is added.

-

Imaging: The plate is placed under a microscope, and images are captured at different time points (e.g., 0, 24, and 48 hours) to monitor the closure of the scratch.

-

Analysis: The rate of cell migration is quantified by measuring the area of the gap at each time point. A delay in the closure of the gap in treated wells compared to control wells indicates an inhibitory effect on cell migration.

Signaling Pathways

Anticancer agents exert their anti-proliferative effects by modulating various intracellular signaling pathways that control cell growth, survival, and death. While the specific pathways affected by PHEC-66 require further investigation, many anticancer compounds target key cascades like the MAPK/ERK and PI3K/Akt pathways, which are often dysregulated in cancer.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a crucial regulator of cell proliferation. In many cancers, this pathway is constitutively active, leading to uncontrolled cell division. Anticancer agents can inhibit this pathway at various points, such as by blocking receptor tyrosine kinases (RTKs), inhibiting RAS or RAF proteins, or MEK/ERK kinases, ultimately leading to a halt in cell cycle progression.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade that promotes cell survival and proliferation while inhibiting apoptosis (programmed cell death). Its aberrant activation is a common feature in many types of cancer. Therapeutic agents often target key components like PI3K or Akt to suppress tumor growth and induce apoptosis.

References

Unraveling the Mechanisms of Anticancer Agent 66: A Technical Guide to Cancer Cell Signaling Pathway Modulation

Introduction

The designation "Anticancer agent 66" has been applied to several distinct investigational compounds, each exhibiting unique mechanisms of action against cancer cells. This technical guide provides an in-depth analysis of the cellular and molecular effects of three such agents: SC66, a novel allosteric AKT inhibitor; PHEC-66, a potent cannabis extract; and a ciprofloxacin analog also identified as "this compound (Compound 13e)". This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of how these agents modulate critical cancer cell signaling pathways.

Section 1: SC66 - An Allosteric AKT Inhibitor

SC66 is a novel, cell-permeable, allosteric inhibitor of AKT (Protein Kinase B), a central node in the frequently dysregulated PI3K/AKT/mTOR signaling pathway in cancer.[1] By targeting AKT, SC66 disrupts downstream signaling, leading to decreased cell proliferation and survival, and the induction of apoptosis in various cancer cell lines.[1][2]

Mechanism of Action and Effects on Signaling Pathways

SC66 exerts its inhibitory effect by preventing the binding of the pleckstrin homology (PH) domain of AKT to phosphoinositide-3,4,5-trisphosphate (PIP3) at the cell membrane, which is a crucial step for AKT activation.[1][3] Furthermore, SC66 has been shown to promote the ubiquitination and subsequent degradation of AKT.

In bladder cancer cells, SC66 has been demonstrated to inhibit the AKT/β-catenin signaling pathway. This inhibition leads to a reduction in the transcriptional activity of TCF/LEF, downstream effectors of the Wnt/β-catenin pathway. In colon cancer, SC66-induced AKT inactivation leads to the activation of GSK-3β, which in turn interacts with the pro-apoptotic protein Bax, leading to its oligomerization and the initiation of apoptosis. This action is independent of p53 status. In hepatocellular carcinoma, SC66 treatment reduces total and phospho-AKT levels, leading to alterations in cytoskeleton organization and the induction of anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix.

Quantitative Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of SC66 in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| T24 | Bladder Cancer | ~10 | |

| 5637 | Bladder Cancer | ~8 | |

| Hep3B | Hepatocellular Carcinoma | Not explicitly stated, but effective at 4 µg/ml | |

| HCT-116 | Colon Cancer | Dose-dependent inhibition observed from 0.5-4 µg/ml |

Experimental Protocols

This protocol is a standard method for assessing the cytotoxic effects of SC66 on cancer cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and allow them to adhere overnight.

-

SC66 Treatment: Prepare serial dilutions of SC66 in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the overnight culture medium and add 100 µL of the SC66 dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC50 value.

This protocol is used to analyze the effect of SC66 on the phosphorylation status of AKT and its downstream targets.

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of SC66 or a vehicle control for the specified time.

-

Cell Lysis: Wash cells twice with ice-cold PBS and lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes at 95°C.

-

SDS-PAGE and Protein Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total AKT, phospho-AKT, total GSK-3β, phospho-GSK-3β, β-catenin, Bax, Bcl-xL, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway and Workflow Diagrams

Caption: SC66 inhibits AKT activation, leading to GSK-3β-mediated apoptosis and β-catenin degradation.

Caption: General workflow for Western blotting analysis.

Section 2: PHEC-66 - A Cannabis Sativa Extract

PHEC-66 is an extract from Cannabis sativa that has demonstrated significant anticancer effects, particularly against melanoma cell lines. Its mechanism of action involves the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).

Mechanism of Action and Effects on Signaling Pathways

PHEC-66 triggers apoptosis in melanoma cells by modulating the expression of key apoptosis-regulating proteins. It increases the expression of the pro-apoptotic marker BAX while decreasing the expression of the anti-apoptotic marker Bcl-2. This shift in the BAX/Bcl-2 ratio is a critical determinant of the cell's fate, favoring apoptosis. The signaling pathways may involve the cannabinoid receptors CB1 and CB2.

Furthermore, PHEC-66 induces DNA fragmentation and halts cell cycle progression at the G1 checkpoint. It also substantially elevates intracellular ROS levels. High levels of ROS can induce cellular damage and trigger apoptotic pathways.

Quantitative Data

The following table summarizes some of the quantitative effects of PHEC-66 on melanoma cells.

| Cell Line | Effect | Observation | Reference |

| MM418-C1 | ROS Increase (at 50% IC50) | 12-fold increase | |

| MM329 | ROS Increase (at 50% IC50) | 3-fold increase | |

| MM96L | ROS Increase (at 50% IC50) | 11-fold increase | |

| MM418-C1 | Cell Cycle | Increase in subG1 phase population | |

| MM329 | Cell Cycle | Increase in subG1 phase population |

Experimental Protocols

This protocol is for measuring intracellular ROS levels following PHEC-66 treatment.

-

Cell Seeding: Plate cells in a 6-well plate at a density of 4 x 10^5 cells per well and allow them to adhere overnight.

-

PHEC-66 Treatment: Treat the cells with PHEC-66 at the desired concentrations (e.g., 50% and 100% of their respective IC50 values) for 24 hours.

-

Cell Staining: After treatment, collect the cells and suspend them in 1 mL of PBS containing 10 µM DCFH-DA. Incubate at room temperature in the dark for 15 minutes.

-

Washing: Wash the cells with PBS to remove excess dye.

-

Flow Cytometry: Analyze the fluorescence of the cells using a flow cytometer with excitation and emission wavelengths of approximately 495 nm and 529 nm, respectively.

This protocol is for analyzing the effect of PHEC-66 on the cell cycle distribution of melanoma cells.

-

Cell Seeding: Plate cells in a 6-well plate at a density of 4 x 10^5 cells per well and allow them to adhere overnight.

-

PHEC-66 Treatment: Treat the cells with PHEC-66 at the desired concentrations for 24 hours.

-

Cell Fixation: Harvest the cells, wash with ice-cold PBS, and fix with 70% ice-cold ethanol.

-

Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway and Workflow Diagrams

Caption: PHEC-66 induces apoptosis via ROS production and modulation of Bcl-2/Bax.

Caption: Workflow for the detection of reactive oxygen species (ROS).

Section 3: this compound (Compound 13e) - A Ciprofloxacin Analog

Information specifically identifying "this compound (Compound 13e)" is limited in the public domain. It has been described as a ciprofloxacin analog that induces apoptosis in MCF-7 breast cancer cells. Ciprofloxacin, a fluoroquinolone antibiotic, and its derivatives have been investigated for their anticancer properties.

General Mechanism of Action of Ciprofloxacin Analogs

Ciprofloxacin and its derivatives can exert anticancer effects through various mechanisms, including:

-

Induction of Apoptosis: Many ciprofloxacin analogs have been shown to induce apoptosis in cancer cells. This is often mediated through the p53/Bax/Bcl-2 signaling pathway, leading to the activation of caspases.

-

Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases, such as the S or G2/M phase, preventing cancer cell proliferation.

-

Inhibition of Topoisomerases: Some ciprofloxacin derivatives inhibit topoisomerase I and II, enzymes crucial for DNA replication and repair, leading to DNA damage and cell death.

-

Modulation of Signaling Pathways: Ciprofloxacin derivatives have been shown to modulate signaling pathways such as the MAPK/ERK pathway. More recently, ciprofloxacin has been found to activate the cGAS-STING pathway, which can enhance anti-tumor immunity.

Without specific studies on "this compound (Compound 13e)," it is hypothesized that its pro-apoptotic effect in MCF-7 cells could be mediated by one or more of these established mechanisms for ciprofloxacin analogs. Further research is required to elucidate its precise molecular targets and effects on signaling pathways.

Signaling Pathway Diagram (Hypothesized)

Caption: Hypothesized mechanisms of action for a ciprofloxacin analog like Compound 13e.

The term "this compound" encompasses a diverse group of compounds with distinct and promising anticancer properties. SC66 effectively targets the PI3K/AKT/mTOR pathway, PHEC-66 induces apoptosis in melanoma through multiple mechanisms, and ciprofloxacin analogs like Compound 13e represent a class of molecules with broad-spectrum anticancer potential. This guide provides a foundational understanding of their effects on cancer cell signaling pathways, supported by available quantitative data and experimental protocols. Further research into these agents is warranted to fully elucidate their therapeutic potential and to develop novel and effective cancer treatments.

References

- 1. benchchem.com [benchchem.com]

- 2. Cytotoxic activity of the novel small molecule AKT inhibitor SC66 in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SC66 inhibits the proliferation and induces apoptosis of human bladder cancer cells by targeting the AKT/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Fictionalized Technical Whitepaper for Illustrative Purposes

Disclaimer: "Anticancer agent 66" (AC-66) is a hypothetical compound. The data, experimental protocols, and results described in this document are representative examples created to demonstrate the requested format and content structure for a technical guide. All information herein is for illustrative purposes only.

Technical Guide: Discovery, Initial Screening, and Mechanism of Action of AC-66

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Abstract

This document details the discovery and initial characterization of AC-66, a novel small molecule inhibitor identified from a high-throughput screening campaign. Initial findings demonstrate that AC-66 exhibits potent and selective cytotoxic activity against non-small cell lung cancer (NSCLC) cell lines harboring KRAS mutations. Mechanistic studies reveal that AC-66 functions as a specific inhibitor of the Mitogen-activated protein kinase kinase (MEK1/2), leading to the suppression of the downstream ERK signaling pathway and subsequent induction of apoptosis. This guide provides a comprehensive overview of the screening data, key experimental protocols, and the proposed mechanism of action for this promising new anticancer agent.

Discovery and High-Throughput Screening

AC-66 was identified from a proprietary library of 200,000 synthetic small molecules. The primary screening was conducted using the A549 non-small cell lung cancer (NSCLC) cell line, which contains a common KRAS (G12S) mutation known to drive oncogenic signaling. The initial screen identified 150 primary hits that induced greater than 50% growth inhibition at a concentration of 10 µM. AC-66 was selected for further investigation based on its potent activity and favorable preliminary chemical properties.

Caption: High-throughput screening and hit-to-lead workflow for AC-66.

In Vitro Cytotoxicity and Selectivity

Following the primary screen, AC-66 was tested in a dose-response format to determine its half-maximal inhibitory concentration (IC50) against a panel of NSCLC cell lines and a non-cancerous human lung fibroblast cell line (IMR-90). The results, summarized in Table 1 , indicate that AC-66 is highly potent against NSCLC cells with KRAS mutations (A549 and H460) while showing significantly less activity against the IMR-90 line, suggesting a favorable therapeutic window.

Table 1: In Vitro Cytotoxicity of AC-66 against Human Lung Cell Lines

| Cell Line | Cancer Type | KRAS Status | AC-66 IC50 (nM) |

| A549 | NSCLC | G12S Mutant | 15.2 ± 2.1 |

| H460 | NSCLC | Q61H Mutant | 25.8 ± 3.5 |

| H1975 | NSCLC | Wild-Type | 1,250 ± 150 |

| IMR-90 | Normal Lung | Wild-Type | > 10,000 |

| Values are the mean ± standard deviation from three independent experiments. |

Mechanism of Action: MEK1/2 Inhibition

Target Identification via Kinase Profiling

To identify the molecular target of AC-66, an in vitro kinase profiling assay was performed against a panel of 96 common kinases. AC-66 demonstrated potent and highly selective inhibition of MEK1 and MEK2, the dual-specificity kinases in the RAS-RAF-MEK-ERK pathway. This pathway is a critical regulator of cell proliferation and survival and is frequently hyperactivated in cancers with KRAS mutations.[1] The inhibitory activity of AC-66 against MEK1/2 and other related kinases is shown in Table 2 .

Table 2: In Vitro Kinase Inhibition Profile of AC-66

| Kinase Target | AC-66 IC50 (nM) |

| MEK1 | 8.5 ± 1.2 |

| MEK2 | 10.1 ± 1.9 |

| ERK2 | > 20,000 |

| BRAF | > 20,000 |

| CRAF | > 20,000 |

| PI3Kα | > 15,000 |

| Data represents the mean ± SD from duplicate assays. |

Inhibition of Downstream Signaling

To confirm that AC-66 inhibits MEK activity within cancer cells, we performed a Western blot analysis to measure the phosphorylation of ERK (p-ERK), the direct downstream substrate of MEK.[2] A549 cells were treated with increasing concentrations of AC-66 for 2 hours. As hypothesized, AC-66 caused a dose-dependent decrease in the levels of p-ERK, with near-complete inhibition observed at 100 nM. Total ERK levels remained unchanged, confirming that the effect was due to inhibition of phosphorylation and not protein degradation.

Caption: AC-66 inhibits the phosphorylation of ERK by targeting MEK1/2.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol measures cellular metabolic activity as an indicator of cell viability.[3] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

-

Cell Plating: Seed cells (e.g., A549, IMR-90) into 96-well flat-bottom plates at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of AC-66 in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4] Incubate for 4 hours at 37°C.

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from a blank well. Normalize the data to the vehicle-treated control wells (defined as 100% viability) and plot the results to calculate the IC50 value using a sigmoidal dose-response curve.

In Vitro Kinase Assay (Luminescence-based)

This assay quantifies the activity of a purified kinase by measuring ATP consumption.

-

Reagent Preparation: Prepare serial dilutions of AC-66 in the kinase assay buffer. Prepare a solution of recombinant human MEK1 enzyme and a solution of its substrate (inactive ERK2) in assay buffer.

-

Inhibitor Binding: Add 5 µL of the diluted AC-66 or vehicle control to the wells of a 384-well plate. Add 5 µL of the MEK1 enzyme solution and incubate for 15 minutes at room temperature to allow for compound binding.

-

Kinase Reaction: Initiate the reaction by adding 10 µL of the substrate/ATP solution to each well. Incubate for 60 minutes at 30°C.

-

Signal Detection: Stop the reaction and measure the remaining ATP by adding 20 µL of a luminescence-based detection reagent (e.g., ADP-Glo™). Incubate for 40 minutes at room temperature.

-

Luminescence Reading: Measure the luminescence signal using a microplate reader. A lower signal indicates higher kinase activity (more ATP consumed).

-

Data Analysis: Normalize the data with a "no kinase" control (100% ATP) and a "vehicle" control (baseline ATP consumption). Calculate the percent inhibition for each AC-66 concentration and determine the IC50 value.

Western Blot Analysis for p-ERK Inhibition

This protocol detects changes in the phosphorylation state of ERK protein in cell lysates.

Caption: Standard experimental workflow for Western blot analysis.

-

Cell Culture and Treatment: Plate A549 cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of AC-66 (0, 1, 10, 100, 1000 nM) for 2 hours at 37°C.

-

Lysate Preparation: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Normalize all samples to a concentration of 2 µg/µL with lysis buffer. Mix 20 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes. Load samples onto a 10% SDS-PAGE gel and run at 120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 90 minutes.

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline, 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against p-ERK1/2 (1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

-

Detection: Wash the membrane three times with TBST. Add ECL chemiluminescent substrate and capture the signal using a digital imaging system.

-

Stripping and Re-probing: To ensure equal protein loading, the same membrane can be stripped and re-probed for total ERK using an anti-total ERK1/2 antibody.

Conclusion

The initial screening and characterization of AC-66 identify it as a potent and selective inhibitor of the MEK1/2 kinases. It demonstrates significant cytotoxic effects in KRAS-mutant NSCLC cells at nanomolar concentrations while sparing non-cancerous cells. The mechanism of action is confirmed through direct enzymatic inhibition and the suppression of ERK phosphorylation in a cellular context. These promising preliminary results establish AC-66 as a strong candidate for further preclinical development as a targeted therapy for KRAS-driven cancers.

References

- 1. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

The Structure-Activity Relationship of SC66, a Novel Allosteric AKT Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has established it as a key target for anticancer drug development. A central node in this pathway is the serine/threonine kinase AKT (also known as Protein Kinase B). SC66 is a novel, pyridine-based small molecule that has been identified as a potent allosteric inhibitor of AKT.[1] Unlike ATP-competitive inhibitors that target the highly conserved kinase domain, SC66 exhibits a unique dual mechanism of action. It not only prevents AKT activation by interfering with its recruitment to the cell membrane but also facilitates its ubiquitination and subsequent proteasomal degradation.[1] This multifaceted approach makes SC66 a promising therapeutic candidate for cancers characterized by a hyperactivated PI3K/AKT pathway.[2]

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of SC66, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its evaluation.

Mechanism of Action

SC66 functions as an allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[3] Its primary mechanisms of action are:

-

Inhibition of Membrane Translocation: SC66 binds to the pleckstrin homology (PH) domain of AKT. This interaction sterically hinders the binding of the PH domain to phosphatidylinositol-3,4,5-triphosphate (PIP3) at the cell membrane, which is an essential step for AKT activation.[1]

-

Promotion of Ubiquitination and Degradation: By binding to AKT, SC66 induces a conformational change that facilitates the ubiquitination of AKT, marking it for degradation by the proteasome. This leads to a reduction in the total cellular levels of AKT protein.

The inhibition of AKT by SC66 has several downstream consequences, including the suppression of the AKT/mTOR and AKT/β-catenin signaling pathways, and the activation of the pro-apoptotic AKT/GSK-3β/Bax axis. Additionally, SC66 has been shown to induce the production of reactive oxygen species (ROS) and activate the JNK signaling pathway, contributing to its cytotoxic effects.

Signaling Pathways Modulated by SC66

The following diagram illustrates the central role of AKT in the PI3K/mTOR signaling pathway and the points of inhibition by SC66.

References

Unveiling "Anticancer Agent 66": A Technical Guide to Its Novelty and Patentability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of "Anticancer agent 66," a ciprofloxacin analog identified as Compound 13e, which has demonstrated notable anticancer properties. This document delves into the agent's novelty, potential patentability, mechanism of action, and the experimental protocols utilized in its evaluation, offering a valuable resource for professionals in the field of oncology drug development.

Executive Summary

"this compound (Compound 13e)" is a novel synthetic molecule derived from the fluoroquinolone antibiotic, ciprofloxacin. Research has repositioned this class of compounds, traditionally used for antibacterial applications, as potential anticancer agents. Compound 13e distinguishes itself through a strategic modification at the C-3 carboxylic acid position, a feature that appears to be pivotal in its cytotoxic activity against cancer cells. Specifically, it is a ciprofloxacin-derived 1,3,4-thiadiazole. This modification from an antibacterial to an anticancer agent is a key aspect of its novelty. The agent induces apoptosis in cancer cells, a common mechanism for many chemotherapeutic drugs. The patentability of Compound 13e hinges on the novelty of its specific chemical structure and its new application as an anticancer agent, particularly the unique combination of a ciprofloxacin core with a 1,3,4-thiadiazole moiety for this therapeutic purpose.

Chemical Identity and Novelty

"this compound" is the catalog name for a compound identified in scientific literature as Compound 13e . It belongs to a series of C-3 modified ciprofloxacin derivatives bearing an N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-carboxamide moiety[1]. The core structure is that of ciprofloxacin, a well-established fluoroquinolone antibiotic.

The novelty of Compound 13e arises from the strategic chemical modification at the 3-carboxylic acid group of the quinolone scaffold. This functional group is known to be essential for the antibacterial activity of fluoroquinolones[1]. By modifying this position, the compound's biological activity has been pivoted from antibacterial to anticancer[1]. The attachment of the 1,3,4-thiadiazole ring system to the ciprofloxacin core represents a novel chemical entity in the context of anticancer drug design. While various modifications of ciprofloxacin have been explored for anticancer potential, the specific combination with a substituted 1,3,4-thiadiazole at the C-3 position for potent cytotoxicity against cancer cell lines like MCF-7 is a key innovative step.

Patentability Analysis

The patentability of "this compound (Compound 13e)" can be assessed based on three primary criteria: novelty, inventive step, and industrial applicability.

-

Novelty : The chemical structure of Compound 13e, a ciprofloxacin derivative with a specific 1,3,4-thiadiazole moiety at the C-3 position, is likely novel if it has not been previously disclosed in the public domain. While patents exist for pharmaceutical formulations of ciprofloxacin itself (for antibacterial use)[2][3] and for other thiazole derivatives as anticancer agents, the specific structure of Compound 13e appears to be first disclosed in the 2020 publication by Ahadi et al. A thorough search of chemical and patent databases would be required to definitively confirm its absolute novelty.

-

Inventive Step : The inventive step lies in the repurposing of the ciprofloxacin scaffold from an antibacterial to an anticancer agent through a specific chemical modification that was not obvious to one skilled in the art. The discovery that modifying the C-3 carboxylic acid group—crucial for antibacterial action—could unlock potent, selective anticancer activity is a significant and non-obvious finding. The synthesis of a series of such compounds and the identification of 13e as a particularly potent derivative further strengthen the claim of an inventive step.

-

Industrial Applicability : The potential for Compound 13e to be developed as a therapeutic agent for cancer treatment demonstrates its industrial applicability in the pharmaceutical sector.

The following diagram illustrates the logical flow of the patentability analysis for this compound.

Caption: Logical workflow for the patentability assessment of this compound.

Mechanism of Action: Induction of Apoptosis

"this compound (Compound 13e)" exerts its cytotoxic effects primarily through the induction of apoptosis, or programmed cell death, in cancer cells. Studies on the human breast cancer cell line, MCF-7, have shown that Compound 13e significantly increases the sub-G1 cell population, which is a hallmark of apoptosis. Further investigation revealed that it is a more potent apoptosis inducer compared to similar compounds in its series, causing an 18-fold increase in the proportion of apoptotic cells at its IC50 concentration in MCF-7 cells. The induction of apoptosis is a desirable characteristic for an anticancer agent as it is a controlled and non-inflammatory form of cell death.

The following diagram illustrates the proposed signaling pathway for apoptosis induction by this compound.

References

Early ADME Properties of Osimertinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the early Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Osimertinib (marketed as Tagrisso®), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). As "Anticancer agent 66" is a placeholder, this document utilizes the publicly available data for Osimertinib to serve as a comprehensive example for drug development professionals. Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations. A thorough understanding of its ADME profile is critical for optimizing its therapeutic use and informing the development of future anticancer agents.

Data Presentation: Summary of Quantitative ADME Properties

The following tables summarize the key in vitro ADME parameters for Osimertinib.

Table 1: Physicochemical and Absorption Properties

| Parameter | Value | Conditions |

| Aqueous Solubility | ||

| pH-dependent | 65.4 ± 0.32 mg/mL | Simulated Gastric Fluid (pH 1.2) |

| 3.1 mg/mL | Water (37°C) | |

| Caco-2 Permeability | ||

| Papp (A→B) | High | (Specific quantitative data not publicly available) |

| Efflux Ratio | 3.2 | MDCK-MDR1 cells |

Table 2: Distribution Properties

| Parameter | Value | Method |

| Plasma Protein Binding | ~95% | Equilibrium Dialysis |

| Blood-to-Plasma Ratio | (Data not publicly available) |

Table 3: Metabolism and Excretion Properties

| Parameter | Value | System |

| Metabolic Stability | ||

| In vitro t1/2 | 23.72 min | Human Liver Microsomes |

| Intrinsic Clearance (CLint) | 34.18 mL/min/kg | Human Liver Microsomes |

| Major Metabolites | AZ7550, AZ5104 | Human Plasma |

| Primary Route of Elimination | Feces (68%), Urine (14%) | In vivo (human) |

| Major Metabolizing Enzymes | CYP3A4, CYP1A1 | Recombinant Human Enzymes |

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below.

Aqueous Solubility Determination (pH-dependent)

Objective: To determine the solubility of Osimertinib in aqueous media at different pH values, simulating physiological conditions.

Methodology:

-

Materials: Osimertinib mesylate, simulated gastric fluid (SGF, pH 1.2), phosphate-buffered saline (PBS, pH 7.4), purified water.

-

Procedure:

-

An excess amount of Osimertinib mesylate is added to vials containing SGF, PBS, and water.

-

The vials are sealed and agitated in a temperature-controlled shaker (e.g., 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Following incubation, the samples are filtered (e.g., using a 0.45 µm filter) to remove undissolved solid.

-

The concentration of Osimertinib in the filtrate is determined by a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

The experiment is performed in triplicate to ensure accuracy.

-

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of Osimertinib using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.

Methodology:

-

Cell Culture:

-

Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell® inserts) at a specific density (e.g., 6.5 x 104 cells/cm2).

-

The cells are cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer Yellow).

-

-

Transport Experiment:

-

The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) on both the apical (AP) and basolateral (BL) sides of the monolayer.

-

Osimertinib, dissolved in transport buffer at a specified concentration, is added to the donor chamber (either AP for A→B transport or BL for B→A transport).

-

Samples are collected from the receiver chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes).

-

The concentration of Osimertinib in the collected samples is quantified by a validated LC-MS/MS method.

-

-

Data Analysis:

-

The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.

-

The efflux ratio is calculated as Papp(B→A) / Papp(A→B).

-

Plasma Protein Binding (Equilibrium Dialysis)

Objective: To determine the fraction of Osimertinib bound to plasma proteins.

Methodology:

-

Materials: Osimertinib, human plasma, equilibrium dialysis device (e.g., RED device), dialysis membrane (e.g., 8-12 kDa MWCO), phosphate buffer.

-

Procedure:

-

The dialysis device is assembled with the semi-permeable membrane separating the plasma and buffer chambers.

-

Human plasma is spiked with Osimertinib at a known concentration.

-

The spiked plasma is added to one chamber, and an equal volume of phosphate buffer is added to the other chamber.

-

The device is sealed and incubated in a shaker at 37°C until equilibrium is reached (typically 4-6 hours).

-

After incubation, aliquots are taken from both the plasma and buffer chambers.

-

The concentration of Osimertinib in both aliquots is determined by LC-MS/MS.

-

-

Data Analysis:

-

The fraction unbound (fu) is calculated as: fu = Cbuffer / Cplasma where Cbuffer and Cplasma are the concentrations of Osimertinib in the buffer and plasma chambers at equilibrium, respectively.

-

The percentage of plasma protein binding is calculated as (1 - fu) * 100.

-

Metabolic Stability in Human Liver Microsomes

Objective: To evaluate the in vitro metabolic stability of Osimertinib using human liver microsomes (HLMs).

Methodology:

-

Incubation:

-

A reaction mixture containing HLMs (e.g., 0.5 mg/mL protein), phosphate buffer (pH 7.4), and MgCl2 is prepared.

-

The mixture is pre-warmed to 37°C.

-

The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

-

Osimertinib (at a specified concentration, e.g., 1 µM) is added to the reaction mixture.

-

Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Analysis:

-

The quenched samples are centrifuged to precipitate proteins.

-

The supernatant is analyzed by a validated LC-MS/MS method to determine the remaining concentration of Osimertinib.

-

-

Data Analysis:

-

The natural logarithm of the percentage of Osimertinib remaining is plotted against time.

-

The slope of the linear portion of the curve gives the elimination rate constant (k).

-

The in vitro half-life (t1/2) is calculated as: t1/2 = 0.693 / k

-

The intrinsic clearance (CLint) is calculated as: CLint = (0.693 / t1/2) * (incubation volume / microsomal protein amount)

-

Mandatory Visualization

EGFR Signaling Pathway Inhibition by Osimertinib

Caption: Mechanism of action of Osimertinib on the EGFR signaling pathway.

Experimental Workflow for In Vitro Metabolic Stability

Caption: General workflow for determining in vitro metabolic stability.

Unveiling the Apoptotic Power of SC66: A Technical Guide for Cancer Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the anticancer agent SC66, with a specific focus on its mechanism of inducing apoptosis in cancer cells. Designed for researchers, scientists, and drug development professionals, this document synthesizes current preclinical data, details key signaling pathways, and offers explicit experimental protocols to facilitate further investigation into this promising therapeutic candidate.

Executive Summary

SC66 is a novel, cell-permeable, allosteric inhibitor of AKT (Protein Kinase B), a pivotal node in the frequently dysregulated PI3K/AKT/mTOR signaling pathway in cancer.[1][2] By preventing the membrane translocation and activation of AKT, SC66 triggers a cascade of downstream events that collectively suppress tumor cell proliferation, survival, and metastasis while promoting programmed cell death (apoptosis).[2][3] Preclinical studies have demonstrated its efficacy in a range of cancer models, including bladder, colon, glioblastoma, and hepatocellular carcinoma.[4] This guide will delve into the molecular mechanisms of SC66-induced apoptosis, present quantitative data from key studies, and provide detailed methodologies for its in vitro and in vivo evaluation.

Mechanism of Action: Induction of Apoptosis

SC66 exerts its pro-apoptotic effects primarily through the inhibition of the AKT signaling pathway. Unlike ATP-competitive inhibitors, SC66 allosterically prevents the binding of AKT's pleckstrin homology (PH) domain to phosphoinositide-3,4,5-trisphosphate (PIP3) at the cell membrane, thereby inhibiting its activation. This leads to the modulation of several downstream pathways critical for cancer cell survival.

The AKT/β-catenin Signaling Pathway

In several cancer types, including bladder cancer and glioblastoma, SC66 has been shown to inhibit the AKT/β-catenin signaling pathway. Inhibition of AKT leads to decreased phosphorylation of GSK-3β, which in turn promotes the degradation of β-catenin. The reduction in nuclear β-catenin levels suppresses the transcription of target genes involved in cell proliferation and survival, ultimately leading to apoptosis.

The AKT/GSK-3β/Bax Axis

In colon cancer, SC66 has been demonstrated to induce apoptosis through the AKT/GSK-3β/Bax pathway. By inhibiting AKT, SC66 leads to the activation of GSK-3β, which can then directly interact with the pro-apoptotic protein Bax, promoting its oligomerization and initiating the mitochondrial pathway of apoptosis. This mechanism has been shown to be independent of p53 status, suggesting a potential therapeutic avenue for p53-mutant cancers.

Below is a diagram illustrating the signaling pathways affected by SC66 leading to apoptosis.

Quantitative Data on SC66 Efficacy

The following tables summarize the in vitro efficacy of SC66 across various human cancer cell lines.

Table 1: IC50 Values of SC66 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Treatment Duration (hours) | Reference |

| T24 | Bladder Cancer | ~10 µmol/L | 24 | |

| 5637 | Bladder Cancer | ~8 µmol/L | 24 | |

| U87 | Glioblastoma | 10 µmol/L | Not Specified | |

| U251 | Glioblastoma | 12 µmol/L | Not Specified | |

| HepG2 | Hepatocellular Carcinoma | 0.77 µg/mL | 72 | |

| Huh7 | Hepatocellular Carcinoma | 2.85 µg/mL | 72 | |

| Hep3B | Hepatocellular Carcinoma | 0.47 µg/mL | 72 | |

| 786-O | Renal Cell Carcinoma | ~3 µM | 72 and 96 |

Table 2: Apoptosis Induction by SC66 in Bladder Cancer Cells (24-hour treatment)

| Cell Line | SC66 Concentration (µmol/L) | Percentage of Apoptotic Cells (%) | Fold Increase in Cleaved Caspase-3 | Reference |

| T24 | 0 | Baseline | 1.0 | |

| 5 | Increased | 2.8 | ||

| 10 | Significantly Increased | 5.4 | ||

| 5637 | 0 | Baseline | 1.0 | |

| 5 | Increased | 3.1 | ||

| 10 | Significantly Increased | 6.2 |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effects of SC66.

Cell Viability Assay (CCK-8/MTT)

This protocol is to determine the dose-dependent effect of SC66 on cancer cell viability.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well plates

-

SC66 (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of SC66 in complete culture medium.

-

Remove the old medium and add 100 µL of the SC66 dilutions to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plates for 24, 48, or 72 hours.

-

Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm for CCK-8 or after solubilizing formazan crystals, at 570 nm for MTT.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is for the quantification of SC66-induced apoptosis.

Materials:

-

Cancer cell lines

-

6-well plates

-

SC66

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of SC66 for the intended duration (e.g., 24 hours).

-

Collect both floating and adherent cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blot Analysis

This protocol is to analyze changes in protein expression in key signaling pathways.

Procedure:

-

Treat cells with SC66 and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., total AKT, p-AKT, β-catenin, cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using a chemiluminescence detection system.

In Vivo Xenograft Mouse Model

This protocol outlines the procedure for evaluating the antitumor efficacy of SC66 in vivo.

Procedure:

-

Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells) into the flank of nude mice.

-

When tumors reach a volume of approximately 100-200 mm³, randomize the mice into control and treatment groups.

-

Administer SC66 (e.g., 15-25 mg/kg, intraperitoneally) or vehicle control according to the desired schedule (e.g., twice a week).

-

Measure tumor volume and mouse body weight regularly (e.g., every 3-4 days).

-

At the end of the study, euthanize the mice, excise the tumors, and measure their weight.

-

Tumor tissues can be used for further analysis, such as western blotting or immunohistochemistry, to confirm the in vivo mechanism of action.

Conclusion and Future Directions

SC66 has emerged as a potent anticancer agent with a well-defined mechanism for inducing apoptosis through the allosteric inhibition of AKT. The preclinical data strongly support its continued investigation as a monotherapy or in combination with other anticancer agents. Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies, as well as toxicology assessments, to pave the way for potential clinical trials. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for the scientific community to further explore the therapeutic potential of SC66 in the fight against cancer.

References

Methodological & Application

Application Notes and Protocols for Doxorubicin, a Representative Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxorubicin is a potent anthracycline antibiotic that has been a cornerstone of chemotherapy regimens since its approval by the FDA in 1974.[1][2] It is widely employed in the treatment of a broad spectrum of cancers, including breast, lung, ovarian, and bladder cancers, as well as various leukemias and lymphomas.[3] The primary anticancer mechanisms of doxorubicin are twofold: it intercalates into DNA, thereby inhibiting the action of topoisomerase II and disrupting DNA replication and repair, and it generates reactive oxygen species (ROS), which leads to damage of cellular components like DNA, proteins, and membranes.[3][4] These actions ultimately trigger programmed cell death, or apoptosis, in cancer cells.

Due to its extensive use and well-characterized mechanisms, doxorubicin serves as an excellent model compound for illustrating the application of various cell-based assays in anticancer drug development. These assays are crucial for determining a compound's efficacy, understanding its mechanism of action, and identifying potential resistance mechanisms. This document provides detailed protocols for key cell-based assays—cell viability, apoptosis, and cell cycle analysis—using doxorubicin as the exemplar anticancer agent.

Data Presentation: Efficacy of Doxorubicin Across Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The tables below summarize the IC50 values of doxorubicin in various human cancer cell lines, demonstrating the differential sensitivity of cancer cells to this agent.

Table 1: IC50 Values of Doxorubicin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |

| BFTC-905 | Bladder Cancer | 2.3 | 24 hours |

| MCF-7 | Breast Cancer | 2.5 | 24 hours |

| M21 | Skin Melanoma | 2.8 | 24 hours |

| HeLa | Cervical Carcinoma | 2.9 | 24 hours |

| UMUC-3 | Bladder Cancer | 5.1 | 24 hours |

| HepG2 | Hepatocellular Carcinoma | 12.2 | 24 hours |

| TCCSUP | Bladder Cancer | 12.6 | 24 hours |

| A549 | Lung Cancer | > 20 | 24 hours |

| Huh7 | Hepatocellular Carcinoma | > 20 | 24 hours |

| VMCUB-1 | Bladder Cancer | > 20 | 24 hours |

Table 2: IC50 Values of Doxorubicin in Cervical Cancer Cell Lines

| Cell Line | IC50 (µM) |

| SiHa | 0.337128 |

| SKG-IIIa | 0.324602 |

| OMC-1 | 0.151498 |

| ME-180 | 0.142219 |

| HeLa | 0.140671 |

| HT-3 | 0.132781 |

| CAL-39 | 0.106777 |

| C-4-I | 0.082869 |

| SISO | 0.069697 |

| Ca-Ski | 0.048720 |

| C-33-A | 0.043769 |

| DoTc2-4510 | 0.037989 |

Source: Genomics of Drug Sensitivity in Cancer Project, as cited in BenchChem.

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Doxorubicin hydrochloride

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Phosphate-buffered saline (PBS)

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of doxorubicin in culture medium. After 24 hours, remove the old medium and add 100 µL of the doxorubicin dilutions to the respective wells. Include untreated and vehicle control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, carefully remove the medium. To prevent interference from doxorubicin's natural color, wash the cells once with 100 µL of PBS. Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Following the MTT incubation, carefully remove the MTT solution. Add 100-200 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each doxorubicin concentration relative to the untreated control. Plot the percentage of cell viability against the logarithm of the doxorubicin concentration to determine the IC50 value using appropriate software like GraphPad Prism.

Apoptosis Detection using Annexin V-FITC Assay

This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, an early hallmark of apoptosis. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent tag (like FITC). Propidium iodide (PI) is used as a counterstain to differentiate early apoptotic cells (Annexin V-positive, PI-negative) from late apoptotic or necrotic cells (Annexin V-positive, PI-positive).

Materials:

-

Cancer cell line of interest

-

Doxorubicin hydrochloride

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of doxorubicin for a specified period (e.g., 24 hours).

-

Cell Harvesting: After treatment, harvest both adherent and floating cells by trypsinization and centrifugation.

-

Staining: Wash the cells twice with cold PBS. Resuspend the cells in 100 µL of 1x Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 1 µL of SYTOX Green (or PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: After incubation, add 400 µL of 1x Annexin-binding buffer to each sample. Analyze the cells by flow cytometry within one hour.

Data Analysis: The flow cytometer will detect the fluorescence signals from FITC and PI. The data is typically presented as a dot plot, which allows for the quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.

Cell Cycle Analysis by Propidium Iodide Staining

Doxorubicin can induce cell cycle arrest, a common mechanism of action for many anticancer drugs. Cell cycle analysis using propidium iodide (PI) staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.

Materials:

-

Cancer cell line of interest

-

Doxorubicin hydrochloride

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells and treat with doxorubicin as described in the previous protocols.

-

Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

Data Analysis: The flow cytometer measures the fluorescence intensity of PI in each cell. The resulting data is displayed as a histogram, where the x-axis represents DNA content and the y-axis represents the number of cells. This allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Doxorubicin has been shown to cause cell cycle arrest at the G2/M phase in several cancer cell lines.

Doxorubicin's Mechanism of Action: Signaling Pathways

Doxorubicin exerts its cytotoxic effects through multiple mechanisms that converge on the induction of apoptosis. The primary pathways involve DNA damage and the production of reactive oxygen species.

References

Application Notes and Protocols for Anticancer Agent 66 (Paclitaxel) in In Vivo Animal Studies

Note: "Anticancer agent 66" is a placeholder term. This document provides data and protocols for Paclitaxel, a widely studied and representative anticancer agent, to serve as a comprehensive guide for researchers.

Introduction

Paclitaxel is a potent anticancer agent belonging to the taxane family of drugs. Its primary mechanism of action involves the stabilization of microtubules, which are crucial components of the cell's cytoskeleton. By preventing the dynamic assembly and disassembly of microtubules, paclitaxel disrupts mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][2] These application notes provide detailed protocols and dosage guidelines for the use of paclitaxel in preclinical in vivo animal studies, targeting researchers in oncology and drug development.

Mechanism of Action

Paclitaxel exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules, promoting their polymerization and inhibiting their depolymerization.[2] This stabilization of microtubules leads to the formation of non-functional microtubule bundles, disrupting the mitotic spindle assembly required for cell division.[1] The sustained mitotic arrest triggers apoptotic pathways, including the activation of c-Jun N-terminal kinase (JNK) and stress-activated protein kinase (SAPK), ultimately leading to cancer cell death.[1]

Figure 1: Simplified signaling pathway of Paclitaxel's mechanism of action.